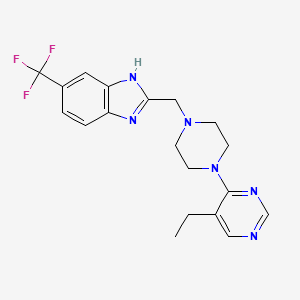

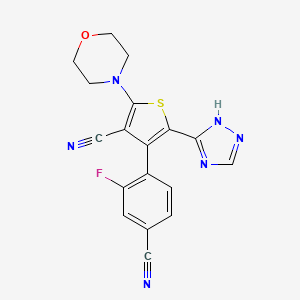

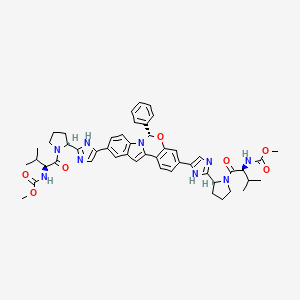

![molecular formula C48H69N15O14S2 B612326 [Arg8]Vasopressin TFA CAS No. 129979-57-3](/img/structure/B612326.png)

[Arg8]Vasopressin TFA

Übersicht

Beschreibung

Arginin-Vasopressin (Acetat): Vasopressin wird hauptsächlich im Hypothalamus produziert und spielt eine entscheidende Rolle bei der Regulierung des Wasserhaushalts, des Blutdrucks und verschiedener anderer physiologischer Funktionen . Arginin-Vasopressin (Acetat) wird in medizinischen Einrichtungen aufgrund seiner vasokonstriktiven und antidiuretischen Eigenschaften eingesetzt .

Wissenschaftliche Forschungsanwendungen

Chemistry: Argipressin (acetate) is used as a model peptide in studies of peptide synthesis, folding, and stability . It serves as a reference compound for developing new synthetic methods and optimizing peptide production processes .

Biology: In biological research, argipressin (acetate) is used to study the physiological roles of vasopressin receptors and their signaling pathways . It helps elucidate the mechanisms of water balance, blood pressure regulation, and stress response .

Medicine: Medically, argipressin (acetate) is used to treat conditions such as diabetes insipidus, septic shock, and bleeding disorders . Its vasoconstrictive properties make it valuable in managing hypotension and improving hemodynamic stability .

Industry: In the pharmaceutical industry, argipressin (acetate) is used in the development of new therapeutic agents targeting vasopressin receptors . It also serves as a standard for quality control in peptide manufacturing .

Wirkmechanismus

Target of Action

[Arg8]Vasopressin TFA, also known as Antidiuretic hormone (ADH) or Arginine vasopressin (AVP), primarily targets the Vasopressin V2 receptor (V2R) . This receptor is a G protein-coupled receptor that is strongly internalized in response to AVP . It also interacts with other vasopressin receptors such as V1aR and V1bR .

Mode of Action

The interaction of this compound with its targets results in a series of physiological changes. It acts as a neurotransmitter at synapses in the brain, increasing intracellular calcium concentrations . The binding of this compound to V2R leads to the activation of the Gs family, inducing cAMP accumulation . This interaction results in the displacement of aquaporin 2 from vesicles to the apical membranes of principal cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the water reabsorption pathway in the kidneys. This is achieved through the activation of the V2R, which leads to an increase in water permeability along the renal collecting duct via aquaporin 2 . This action of vasopressin on the water permeability of renal tubules is a short-term control mechanism. In the long term, vasopressin affects gene expression and the levels of aquaporins types 2, 3, and 4 in epithelial cells .

Pharmacokinetics

It is known that this compound is an antidiuretic hormone found in most mammalian species . More research is needed to provide a detailed outline of its ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in maintaining body fluid homeostasis. It increases water permeability in renal tubules, leading to increased water reabsorption . This results in the concentration of urine and a decrease in urine volume. At the cellular level, this compound increases intracellular calcium concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the body’s water balance, regulated by vasopressin, can be affected by hydration status . Additionally, various conditions affecting platelets may also affect AVP levels . .

Biochemische Analyse

Biochemical Properties

[Arg8]Vasopressin TFA plays a crucial role in biochemical reactions by interacting with specific receptors and enzymes. It primarily binds to vasopressin receptors, including V1a, V1b, and V2 receptors. These interactions lead to various physiological responses such as vasoconstriction, water reabsorption, and modulation of central nervous system functions . The binding of this compound to these receptors activates intracellular signaling pathways, including the adenylate cyclase system, which increases cyclic AMP levels .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In renal cells, it promotes water reabsorption by increasing the permeability of the collecting ducts through the translocation of aquaporin-2 to the apical membrane . In vascular smooth muscle cells, it induces vasoconstriction by activating V1a receptors, leading to increased intracellular calcium levels . Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors and subsequent activation of intracellular signaling pathways. Upon binding to V2 receptors in renal cells, it triggers the activation of adenylate cyclase, leading to increased cyclic AMP levels and activation of protein kinase A. This results in the phosphorylation and translocation of aquaporin-2 to the apical membrane, enhancing water reabsorption . In vascular smooth muscle cells, this compound binds to V1a receptors, activating phospholipase C and increasing intracellular calcium levels, which promotes vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of the compound is influenced by factors such as temperature and pH. It has been observed that this compound remains stable at -20°C for extended periods . Its degradation can occur at higher temperatures or in the presence of proteolytic enzymes. Long-term exposure to this compound in in vitro studies has shown sustained effects on cellular function, including prolonged water reabsorption and vasoconstriction .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Low doses of the compound have been shown to enhance water reabsorption and improve renal function in animal models of diabetes insipidus . High doses can lead to adverse effects such as hypertension and reduced blood flow to vital organs . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterases, which regulate cyclic AMP levels, and protein kinases, which mediate phosphorylation events . These interactions influence metabolic flux and the levels of metabolites involved in cellular processes. Additionally, this compound can modulate the activity of enzymes involved in glucose and lipid metabolism, further impacting cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In renal cells, it is transported to the apical membrane through vesicular trafficking mechanisms . In the central nervous system, this compound is distributed to various brain regions, where it acts as a neurotransmitter and modulates neuronal activity . The localization and accumulation of this compound in specific tissues are crucial for its physiological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. In renal cells, it is primarily localized to the apical membrane of the collecting ducts, where it facilitates water reabsorption . In neuronal cells, this compound is localized to synaptic vesicles and dendrites, where it modulates synaptic transmission and plasticity . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific subcellular compartments.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Arginin-Vasopressin (Acetat) wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das üblicherweise für die Herstellung von Peptiden verwendet wird. Der Prozess beinhaltet die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist . Die Synthese erfordert Schutzgruppen, um ungewollte Nebenreaktionen zu verhindern, und spezifische Reagenzien, um die Peptidbindungsbildung zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von Arginin-Vasopressin (Acetat) eine großtechnische SPPS, gefolgt von Reinigungsschritten wie der Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit des Endprodukts zu gewährleisten . Der Prozess ist auf Effizienz und Skalierbarkeit optimiert, um den Anforderungen medizinischer und Forschungsanwendungen gerecht zu werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arginin-Vasopressin (Acetat) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Disulfidbrücken im Peptid können oxidiert werden, was sich auf seine Stabilität und Aktivität auswirkt.

Substitution: Aminosäurereste im Peptid können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter kontrollierten Bedingungen.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel in einer gepufferten Lösung.

Substitution: Spezifische Aminosäurederivate und Kupplungsreagenzien in der SPPS.

Hauptsächlich gebildete Produkte:

Oxidation: Oxidierte Formen von Arginin-Vasopressin (Acetat) mit veränderter Aktivität.

Reduktion: Reduzierte Formen mit freien Thiolgruppen.

Substitution: Analoge Peptide mit modifizierten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Chemie: Arginin-Vasopressin (Acetat) wird als Modellpeptid in Studien zur Peptidsynthese, Faltung und Stabilität verwendet . Es dient als Referenzverbindung für die Entwicklung neuer Synthesemethoden und die Optimierung von Peptidproduktionsprozessen .

Biologie: In der biologischen Forschung wird Arginin-Vasopressin (Acetat) verwendet, um die physiologischen Rollen von Vasopressinrezeptoren und ihren Signalwegen zu untersuchen . Es trägt dazu bei, die Mechanismen des Wasserhaushalts, der Blutdruckregulation und der Stressantwort zu erforschen .

Medizin: Medizinisch wird Arginin-Vasopressin (Acetat) zur Behandlung von Erkrankungen wie Diabetes insipidus, septischem Schock und Blutungsstörungen eingesetzt . Seine vasokonstriktiven Eigenschaften machen es wertvoll bei der Behandlung von Hypotonie und der Verbesserung der hämodynamischen Stabilität .

Industrie: In der pharmazeutischen Industrie wird Arginin-Vasopressin (Acetat) bei der Entwicklung neuer Therapeutika eingesetzt, die auf Vasopressinrezeptoren abzielen . Es dient auch als Standard für die Qualitätskontrolle bei der Peptidherstellung .

Wirkmechanismus

Arginin-Vasopressin (Acetat) übt seine Wirkungen aus, indem es an Vasopressinrezeptoren (V1, V2 und V3) bindet, die sich auf verschiedenen Zelltypen befinden . Die Bindung aktiviert intrazelluläre Signalwege, die zu Folgendem führen:

V1-Rezeptoren: Vasokonstriktion und erhöhter Blutdruck.

V2-Rezeptoren: Wasserresorption in den Nieren, wodurch die Urinausscheidung reduziert wird.

V3-Rezeptoren: Freisetzung von adrenocorticotropem Hormon (ACTH) aus der Hypophyse.

Die kombinierten Auswirkungen dieser Wege tragen zur Regulierung des Wasserhaushalts, des Blutdrucks und der Stressantwort bei .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit von Arginin-Vasopressin (Acetat): Arginin-Vasopressin (Acetat) ist einzigartig in seiner ausgewogenen Wirkung auf V1-, V2- und V3-Rezeptoren, was es für verschiedene medizinische Anwendungen vielseitig einsetzbar macht . Seine Fähigkeit, Vasokonstriktion, Wasserresorption und ACTH-Freisetzung zu induzieren, unterscheidet es von anderen Analoga mit selektiveren Wirkungen .

Eigenschaften

CAS-Nummer |

129979-57-3 |

|---|---|

Molekularformel |

C48H69N15O14S2 |

Molekulargewicht |

1144.3 g/mol |

IUPAC-Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1 |

InChI-Schlüssel |

ZHFGXNMADRRGQP-HPILINOVSA-N |

SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O |

Isomerische SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Kanonische SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Reinheit |

98% |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

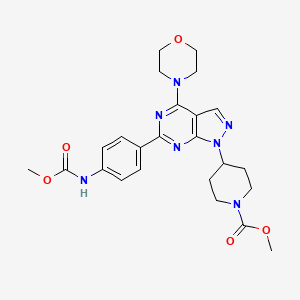

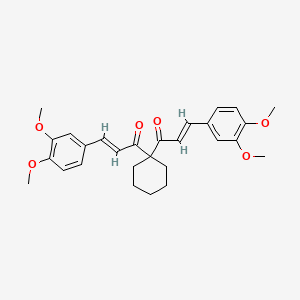

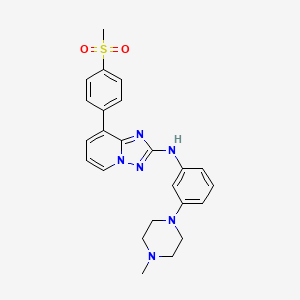

![(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B612247.png)

![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)